Hymenialdisine Methanoate

Übersicht

Beschreibung

Hymenialdisine Methanoate is a marine sponge-derived natural product known for its potent inhibitory effects on protein kinases. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of osteoarthritis and cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hymenialdisine Methanoate is typically isolated from marine sponges, specifically from the genus Axinella . The isolation process involves several steps, including solvent extraction, chromatographic separation, and purification using high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the limited availability of natural sources. Efforts are ongoing to develop synthetic methods that can produce this compound in larger quantities. These methods often involve multi-step organic synthesis, starting from simpler

Biologische Aktivität

Hymenialdisine Methanoate, a derivative of the marine natural product Hymenialdisine, has garnered attention for its diverse biological activities, particularly in the fields of oncology and bone health. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Overview of Hymenialdisine

Hymenialdisine is a bromopyrrole alkaloid originally isolated from marine sponges such as Axinella verrucosa and Acantella aurantiaca. Its structure was established through X-ray crystallography, revealing significant potential as an inhibitor of various protein kinases. The compound exhibits notable anti-inflammatory and anti-cancer properties, making it a subject of extensive research in pharmacology .

Inhibition of Osteoclastogenesis and Promotion of Osteoblast Differentiation

Recent studies have demonstrated that this compound can effectively inhibit osteoclastogenesis while promoting osteoblast differentiation. The compound exerts its effects through the following mechanisms:

- Inhibition of RANKL-induced OC Formation : this compound suppresses the formation of osteoclasts (OCs) in a dose-dependent manner by blocking critical signaling pathways such as NF-κB and MAPK .

- Promotion of Osteoblast Activity : The compound enhances osteoblast (OB) differentiation by activating alkaline phosphatase (ALP) and increasing matrix mineralization. This is mediated through the GSK-3β/β-catenin/TCF/LEF signaling pathway, leading to upregulation of Runx-2 expression, a key transcription factor for osteoblast differentiation .

Anti-Cancer Properties

This compound has been evaluated for its anti-cancer effects across various cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells by modulating pro-inflammatory cytokines such as IL-2, IL-6, and TNF-α. The inhibition occurs through interference with NF-κB signaling pathways .

Study 1: Osteoporosis Model

A study involving female C57BL/6j mice subjected to ovariectomy (OVX) demonstrated that treatment with this compound significantly mitigated bone loss. Key findings included:

- Increased Bone Volume : The compound prevented decreases in bone volume fraction (BV/TV) and trabecular thickness (Tb.Th).

- Mechanistic Insights : The study highlighted the dual role of this compound in inhibiting osteolysis while promoting ossification .

Study 2: Anti-Inflammatory Activity

In a separate investigation focusing on inflammatory diseases, this compound was shown to inhibit the production of pro-inflammatory cytokines. This was assessed using human Jurkat T-cells and THP-1 cells, where it demonstrated dose-dependent inhibition of IL-2 and TNF-α production .

Data Table: Biological Activities of this compound

| Activity | Effect | Mechanism |

|---|---|---|

| Osteoclastogenesis Inhibition | Suppression of OC formation | Inhibition of RANKL-induced pathways |

| Osteoblast Differentiation | Promotion of OB activity | Activation of ALP; upregulation of Runx-2 |

| Anti-Cancer | Induction of apoptosis | Modulation of NF-κB signaling |

| Anti-Inflammatory | Inhibition of cytokines | Interference with NF-κB pathway |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Hymenialdisine has been extensively studied for its potential as an anticancer agent. Its mechanism of action primarily involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

- Inhibition of Checkpoint Kinases : HMD has been shown to inhibit checkpoint kinases such as ChK2, which plays a significant role in cell cycle regulation in response to DNA damage. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage caused by these drugs .

- Cytokine Inhibition : HMD also inhibits pro-inflammatory cytokines, including IL-2, IL-6, and IL-8. This property is particularly beneficial in treating cancers associated with chronic inflammation .

Case Study: HMD as an Adjuvant in Chemotherapy

A study evaluated the use of HMD as an adjuvant in chemotherapy protocols. The findings indicated that HMD could significantly improve the therapeutic outcomes by enhancing the sensitivity of cancer cells to chemotherapeutics while reducing side effects associated with inflammation .

Osteoporosis Treatment

HMD exhibits promising effects on bone health, particularly in the context of osteoporosis. Research has demonstrated that it can modulate the activity of osteoclasts and osteoblasts.

- Inhibition of Osteoclastogenesis : HMD effectively suppresses RANKL-induced osteoclast formation and activity, which is crucial for preventing bone resorption associated with osteoporosis .

- Promotion of Osteoblast Differentiation : In addition to inhibiting osteoclasts, HMD promotes the differentiation of osteoblasts, enhancing bone formation. This dual action positions HMD as a potential therapeutic agent for managing osteoporosis .

Data Table: Effects of HMD on Bone Health

| Parameter | Effect | Mechanism |

|---|---|---|

| Osteoclast Formation | Inhibited | Blockade of NF-κB and MAPK pathways |

| Osteoblast Differentiation | Promoted | Activation of GSK-3β/β-catenin pathway |

| Bone Resorption | Reduced | Inhibition of OC-specific gene expression |

Neurodegenerative Disease Research

Recent studies have highlighted the potential of HMD in treating neurodegenerative diseases such as Alzheimer's disease.

- Kinase Inhibition : HMD's ability to inhibit kinases involved in neurodegenerative processes makes it a candidate for developing therapies aimed at slowing down or preventing disease progression .

- Inflammatory Response Modulation : By inhibiting pro-inflammatory cytokines, HMD may reduce neuroinflammation, which is a significant factor in the pathogenesis of neurodegenerative diseases .

Case Study: HMD in Alzheimer's Disease Models

Research conducted on animal models has shown that administration of HMD leads to improved cognitive function and reduced markers of neuroinflammation. These findings suggest that HMD could be developed into a therapeutic agent for Alzheimer's disease .

Eigenschaften

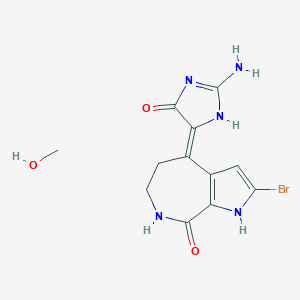

IUPAC Name |

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one;methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5O2.CH4O/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6;1-2/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19);2H,1H3/b7-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCPXWHLWFTZJA-ZULQGGHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO.C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO.C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591087 | |

| Record name | (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one--methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84094-94-0 | |

| Record name | (4Z)-4-(2-Amino-5-oxo-3,5-dihydro-4H-imidazol-4-ylidene)-2-bromo-4,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8(1H)-one--methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.